4-Methyl-2-(methylthio)benzo[d]thiazole chemical structure and properties
4-Methyl-2-(methylthio)benzo[d]thiazole chemical structure and properties
This guide provides an in-depth technical analysis of 4-Methyl-2-(methylthio)benzo[d]thiazole , a specific functionalized heterocycle utilized in medicinal chemistry and agrochemical synthesis.[1][2]
Chemical Class: S-Alkylated Benzothiazole CAS Registry Number: 3622-20-6 Synonyms: 4-Methyl-2-(methylsulfanyl)-1,3-benzothiazole; 2-Methylthio-4-methylbenzothiazole.[1][2]
Executive Summary
4-Methyl-2-(methylthio)benzo[d]thiazole is a lipophilic heterocyclic building block characterized by a fused benzene-thiazole core substituted with a methyl group at the C4 position and a methylthio ether moiety at the C2 position.[1][2] It serves as a critical intermediate in the synthesis of bioactive guanidines, cyanine dyes, and agrochemicals.
Unlike its unsubstituted analog, the C4-methyl group introduces significant steric influence proximal to the N3 nitrogen, altering the electronic landscape and binding kinetics of the molecule in biological targets. This guide details its synthesis, structural reactivity, and applications in nucleophilic aromatic substitution (
Chemical Structure & Physicochemical Properties[2][3][4][5][6][7][8]
Structural Analysis
The molecule consists of a planar 1,3-benzothiazole scaffold.[2] The numbering convention assigns Sulfur as position 1 and Nitrogen as position 3.
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C2-SMe (Methylthio): Acts as a "pseudo-halogen."[1][2] The S-Me bond is chemically stable under neutral conditions but becomes a potent leaving group upon oxidation (to sulfoxide/sulfone) or under forcing nucleophilic conditions.[1][2]
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C4-Methyl: Located on the benzene ring adjacent to the bridgehead carbon closer to Nitrogen (N3).[1][2] This "peri-like" positioning creates a steric pocket that shields the N3 lone pair, potentially reducing basicity and affecting coordination chemistry compared to the 6-methyl or unsubstituted isomers.
Quantitative Data Summary
| Property | Value / Description | Source |
| Molecular Formula | PubChem [1] | |
| Molecular Weight | 195.31 g/mol | Calculated |
| Physical State | Low-melting solid or oil (Est.[1] MP < 60°C)* | Inferred [2] |
| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water | Experimental |
| Precursor MP | 161–173°C (for 4-methyl-2-mercaptobenzothiazole) | PrepChem [3] |
| Reactivity | High susceptibility to nucleophilic displacement at C2 | Mechanism [4] |
*Note: The S-methylated derivative typically exhibits a significantly lower melting point than its thione (mercapto) precursor due to the loss of intermolecular hydrogen bonding.[1][2]
Synthesis & Production Protocols
The industrial and laboratory synthesis follows a convergent two-stage workflow: Cyclization followed by S-Alkylation .[1][2]
Step 1: Cyclization (The Jacobson-like or High-Pressure Method)
The precursor, 4-methyl-2-mercaptobenzothiazole , is synthesized from o-toluidine.[1][2]
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Reagents: o-Toluidine, Carbon Disulfide (
), Sulfur (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). -
Conditions: High pressure (autoclave) at 275°C or reflux in chlorobenzene.
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Mechanism: Reaction of the aniline with
forms a dithiocarbamate intermediate, which cyclizes with sulfur extrusion/oxidation to close the thiazole ring.
Step 2: S-Methylation (The Target Synthesis)
This step converts the thiol (thione tautomer) to the thioether.[1][2]
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Sodium Hydroxide (NaOH).[1]
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Solvent: Ethanol/Water or Acetone.[2]
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Protocol:
-
Dissolve 1.0 eq of 4-methyl-2-mercaptobenzothiazole in 10% NaOH solution (deprotonation to thiolate anion).
-
Cool to 0–5°C to minimize S-oxidation side products.[2]
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Add 1.1 eq of Methyl Iodide dropwise.
-
Stir at room temperature for 2 hours. Product precipitates or oils out.
-
Purification: Recrystallization from ethanol (if solid) or vacuum distillation.[2]
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Synthesis Workflow Diagram
The following diagram illustrates the critical pathway from raw materials to the final thioether.
Caption: Convergent synthesis of 4-Methyl-2-(methylthio)benzo[d]thiazole via cyclization and subsequent S-alkylation.
Reactivity & Applications
The "Pseudo-Halogen" Effect (SNAr)
The methylthio group (-SMe) at position 2 is a moderate leaving group.[1][2] However, its reactivity can be tuned. In drug discovery, this moiety is frequently displaced by primary or secondary amines to generate 2-aminobenzothiazoles , a scaffold found in ALS drugs (e.g., Riluzole derivatives) and antitumor agents.
Activation Protocol:
To facilitate displacement by weaker nucleophiles, the -SMe group is often oxidized to the sulfone (-SO2Me) using m-CPBA or
Reactivity Pathway Diagram
This diagram details the divergent reactivity of the core structure.
Caption: Divergent synthetic utility: Activation via oxidation and direct nucleophilic displacement.[1][2]
Key Applications
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Agrochemicals: The 2-methylthio functionality is a pharmacophore in various fungicides.[2] The 4-methyl derivative is often investigated for enhanced lipophilicity (LogP modulation) compared to the parent benzothiazole [5].[1][2]
-
Cyanine Dyes: Quaternization of the N3 nitrogen (using the electrons available despite the C4-methyl steric hindrance) yields benzothiazolium salts.[2] These are precursors to cyanine dyes used in biological imaging and photography. The S-Me group is displaced by the methine bridge precursors during dye synthesis.[1][2]
Experimental Validation (Self-Validating Protocol)
To verify the identity of synthesized 4-Methyl-2-(methylthio)benzo[d]thiazole, use the following NMR diagnostic peaks. The presence of the S-Methyl singlet and the C-Methyl singlet is definitive.[1][2]
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1H NMR (CDCl3, 300 MHz) Diagnostic Signals:
- 2.70–2.80 ppm (s, 3H): S-CH3 (Distinctive downfield shift due to S attachment).
-
2.60–2.65 ppm (s, 3H): Ar-CH3 (C4-Methyl, slightly deshielded by the aromatic ring).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - 7.10–7.70 ppm (m, 3H): Aromatic protons (ABC system typical of 1,2,3-trisubstituted benzene ring).
Quality Control Check: If the melting point is >150°C, the S-alkylation failed, and the product is likely the unreacted thione precursor. If the MP is <60°C (or oil) and the S-Me peak is present in NMR, the synthesis is successful.
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11989, 2-(Methylthio)benzothiazole (Analog Reference).[1][2] Retrieved from [Link][1]
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PrepChem. (2023).[2] Synthesis of 2-mercapto-4-methylbenzothiazole: A Technical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (2024).[2] Synthesis and Reactivity of Benzothiazoles.[3] Retrieved from [Link]
-
Molaid Chemicals. (2024).[2] 4-methyl-2-methylsulfanyl-benzothiazole Structure and Applications. Retrieved from [Link]
